Aminooxy-PEG1-azide

Catalog No.
S518525
CAS No.
2100306-70-3
M.F
C4H10N4O2
M. Wt
146.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminooxy-PEG1-azide

CAS Number

2100306-70-3

Product Name

Aminooxy-PEG1-azide

IUPAC Name

O-[2-(2-azidoethoxy)ethyl]hydroxylamine

Molecular Formula

C4H10N4O2

Molecular Weight

146.15

InChI

InChI=1S/C4H10N4O2/c5-8-7-1-2-9-3-4-10-6/h1-4,6H2

InChI Key

YRVSYZYCAWDJKK-UHFFFAOYSA-N

SMILES

C(COCCON)N=[N+]=[N-]

solubility

Soluble in DMSO

Synonyms

Aminooxy-PEG1-azide

The exact mass of the compound Aminooxy-PEG1-azide is 146.0804 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aminooxy-PEG1-azide is a versatile compound that combines an aminooxy functional group with a polyethylene glycol (PEG) backbone and an azide group. The aminooxy group enables bioconjugation through reactions with aldehydes, forming stable oxime bonds. The azide functionality allows for participation in click chemistry, particularly through copper-catalyzed azide-alkyne cycloaddition reactions. This compound is recognized for its ability to enhance solubility and flexibility in various biochemical applications, making it a valuable tool in drug discovery and development.

  • Oxime Bond Formation: The aminooxy group reacts with aldehydes to form oxime bonds, which are stable under physiological conditions. This reaction can be facilitated by reducing agents, yielding hydroxylamine linkages .
  • Click Chemistry: The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) to form stable 1,2,3-triazoles when reacted with alkyne-functionalized molecules. This reaction is highly efficient and produces minimal by-products .
  • Strain-Promoted Alkyne-Azide Cycloaddition: Aminooxy-PEG1-azide can also engage in strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives, allowing for bioconjugation without the need for copper catalysts .

The biological activity of Aminooxy-PEG1-azide is primarily linked to its ability to facilitate bioconjugation and drug delivery. By forming stable linkages with biomolecules, it enhances the pharmacokinetic properties of drugs, improving their solubility and circulation times in biological systems. Its application in creating targeted therapeutics has been particularly noted in the development of PROTACs (proteolysis-targeting chimeras), which utilize this compound to link target proteins to E3 ligases for selective degradation .

Aminooxy-PEG1-azide can be synthesized through several methods:

  • Direct Functionalization: Starting from a PEG derivative, the aminooxy and azide groups can be introduced via standard organic synthesis techniques.
  • Click Chemistry: Utilizing pre-synthesized alkyne-functionalized PEGs and azides, the two components can be combined through click chemistry to yield Aminooxy-PEG1-azide.
  • Custom Synthesis: Many suppliers offer custom synthesis of this compound, allowing for variations in chain length and functional groups tailored to specific research needs .

Aminooxy-PEG1-azide finds extensive applications across various fields:

  • Bioconjugation: It is widely used to link proteins, peptides, and other biomolecules for research and therapeutic purposes.
  • Drug Delivery Systems: The compound enhances the solubility and bioavailability of drugs by facilitating their conjugation to PEGylated carriers.
  • Targeted Therapy Development: Its role in PROTAC technology highlights its importance in developing targeted therapies that exploit cellular degradation pathways .

Studies have shown that Aminooxy-PEG1-azide interacts effectively with various biomolecules through its reactive functional groups. These interactions can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, which help elucidate the stability and efficiency of the formed conjugates.

Similar Compounds: Comparison

Aminooxy-PEG1-azide shares similarities with several other compounds used in bioconjugation and drug delivery. Here are some notable examples:

Compound NameFunctional GroupsUnique Features
Azido-PEGAzidePrimarily used for click chemistry without aminooxy functionality.
Boc-Aminooxy-PEG1-AzideAminooxy + Azide + BocContains a protecting group that can be removed post-reaction.
Aminooxy-PEG2-AzideAminooxy + AzideLonger PEG chain may enhance solubility further but alters flexibility.
Azido-BiotinBiotin + AzideUsed for labeling proteins; offers avidin-biotin interaction but lacks aminooxy functionality.

Aminooxy-PEG1-azide's unique combination of both aminooxy and azide functionalities allows for versatile applications in bioconjugation and targeted therapy that are not fully replicated by these similar compounds. Its dual reactivity provides significant advantages in forming stable linkages while maintaining favorable solubility characteristics.

Molecular Structure and Functional Group Analysis

Aminooxy-PEG1-azide represents a bifunctional polyethylene glycol derivative containing two distinct reactive moieties connected by a short polyethylene glycol spacer unit [1] [2] [3]. The compound possesses the molecular formula C₄H₁₀N₄O₂ with a molecular weight of 146.15 grams per mole, and is assigned Chemical Abstracts Service number 2100306-70-3 [1] [2] [6].

The molecular architecture consists of three primary structural components: an aminooxy functional group (-ONH₂), a single ethylene glycol unit serving as a hydrophilic spacer, and a terminal azide group (-N₃) [1] [7] [8]. The aminooxy moiety exhibits enhanced nucleophilicity compared to conventional primary amines due to the alpha effect imparted by the adjacent oxygen atom bearing lone electron pairs [21]. This structural feature significantly influences the compound's reactivity profile in bioconjugation applications [22] [24].

The azide functional group represents a highly versatile chemical handle for bioorthogonal chemistry applications [20] [23]. The linear arrangement of three nitrogen atoms creates a dipolar species with significant electrophilic character at the terminal nitrogen, making it exceptionally reactive toward electron-rich alkyne partners [20] [27]. The polyethylene glycol spacer unit provides conformational flexibility and enhances aqueous solubility while maintaining appropriate distance between the two reactive termini [1] [8] [26].

The SMILES notation NOCCOCCN=[N+]=[N-] accurately represents the compound's connectivity, illustrating the alternating carbon-oxygen backbone characteristic of polyethylene glycol derivatives [3] [6]. The MDL number MFCD30723212 serves as an additional unique identifier for this specific molecular structure [2] [3].

PropertyValue
Chemical NameAminooxy-PEG1-azide
CAS Number2100306-70-3
Molecular FormulaC₄H₁₀N₄O₂
Molecular Weight (g/mol)146.15
Exact Mass146.08
MDL NumberMFCD30723212
SMILESNOCCOCCN=[N+]=[N-]
InChI KeyYRVSYZYCAWDJKK-UHFFFAOYSA-N

Spectroscopic Characterization (NMR, FTIR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for aminooxy-PEG1-azide through characteristic chemical shift patterns [12] [13]. Proton nuclear magnetic resonance spectroscopy reveals the polyethylene glycol backbone through multiplet signals appearing between 3.6 and 4.2 parts per million, corresponding to the methylene protons adjacent to oxygen atoms [33]. The aminooxy protons typically appear as a broad singlet around 5.8 parts per million, reflecting the reduced basicity compared to conventional primary amines [21] [24].

Carbon-13 nuclear magnetic resonance analysis demonstrates the characteristic polyethylene glycol carbon signals between 70 and 71 parts per million, while the carbon atom bearing the azide group appears around 50.5 parts per million [33]. These chemical shifts confirm the expected electronic environment for each carbon center within the molecular framework [25] [28].

Fourier-transform infrared spectroscopy provides critical functional group identification through distinctive vibrational frequencies [12] [17]. The azide moiety exhibits a strong antisymmetric stretching vibration between 2100 and 2150 wavenumbers, appearing in a spectral region free from other molecular vibrations [12] [23]. This characteristic absorption serves as a reliable diagnostic tool for azide-containing compounds and has been extensively utilized in bioorthogonal reaction monitoring [12] [20].

The aminooxy functional group displays characteristic nitrogen-hydrogen stretching vibrations between 3300 and 3500 wavenumbers, while the polyethylene glycol ether linkages produce carbon-oxygen stretching bands between 1100 and 1150 wavenumbers [16] [17]. These spectroscopic signatures collectively confirm the presence and integrity of all functional groups within the molecular structure [19] [32].

Mass spectrometry analysis reveals the molecular ion peak at m/z 147.1 under positive electrospray ionization conditions, corresponding to the protonated molecular ion [M+H]⁺ [11] [19]. The isotope pattern confirms the molecular formula and provides additional structural verification [25] [28].

Spectroscopic MethodKey Signals/PeaksCharacteristic Features
NMR (¹H)3.6-4.2 ppm (PEG CH₂), 5.8 ppm (ONH₂)PEG chain multiplicity, aminooxy NH₂ broad singlet
NMR (¹³C)70-71 ppm (PEG carbons), 50.5 ppm (azide carbon)Characteristic PEG ether carbons
FTIR - Azide stretch2100-2150 cm⁻¹Strong antisymmetric azide stretch
FTIR - Aminooxy N-H stretch3300-3500 cm⁻¹Primary aminooxy N-H stretch
FTIR - C-O stretch1100-1150 cm⁻¹Ether linkage vibrations
Mass Spectrometry (ESI+)m/z 147.1 [M+H]⁺Molecular ion peak with isotope pattern

Physical Properties (Solubility, Stability, Appearance)

Aminooxy-PEG1-azide typically exists as a colorless to light yellow liquid at ambient temperature [5] [17]. The compound exhibits excellent water solubility exceeding 100 milligrams per milliliter, primarily attributed to the hydrophilic nature of the polyethylene glycol backbone and the polar functional groups [11] [15] [16]. This enhanced aqueous solubility represents a significant advantage for bioconjugation applications conducted in physiological media [1] [8] [26].

The compound demonstrates broad solvent compatibility, showing complete solubility in dimethyl sulfoxide, dichloromethane, and dimethylformamide [15] [16] [19]. Partial solubility is observed in ethanol, reflecting the balance between the hydrophilic polyethylene glycol segment and the moderately polar azide functionality [31] [32]. This solubility profile enables flexible reaction conditions across diverse synthetic applications [26] [29].

Storage stability requires careful consideration due to the inherent reactivity of both functional groups [2] [5] [17]. Under optimal conditions at negative twenty degrees Celsius, the pure compound maintains stability for up to three years [11] [19]. Alternative storage at four degrees Celsius provides stability for approximately two years [19]. The compound exhibits reasonable aqueous stability at physiological pH for several weeks, making it suitable for bioconjugation protocols [11] [17].

Thermal stability analysis indicates the compound remains stable up to sixty degrees Celsius, with decomposition occurring above one hundred degrees Celsius [17] [19]. The azide functional group exhibits moderate light sensitivity, necessitating storage in dark containers to prevent photochemical degradation [17] [23]. The aminooxy group displays particular sensitivity to atmospheric oxidation, requiring immediate use within one week of preparation for optimal reactivity [2] [5].

ParameterValue/DescriptionNotes
Water SolubilityHighly soluble (>100 mg/mL)Enhanced by PEG chain hydrophilicity
DMSO SolubilitySolubleCommon solvent for stock solutions
DCM SolubilitySolubleCompatible with organic syntheses
DMF SolubilitySolubleAlternative polar aprotic solvent
Ethanol SolubilityPartially solubleLimited by azide group polarity
Storage Stability (-20°C)3 years (pure form)Recommended storage condition
Storage Stability (4°C)2 years (pure form)Alternative storage option
Aqueous Stability (pH 7)Stable for weeksSuitable for bioconjugation pH
Thermal StabilityStable to 60°CDecomposes above 100°C
Light SensitivityModerate (store in dark)Azides can be photosensitive
Oxidation StabilitySensitive (use immediately)Aminooxy groups are air-sensitive

Chemical Reactivity Profile of Functional Groups

The azide functional group serves as a premier bioorthogonal chemical handle, participating in multiple distinct reaction pathways with varying kinetic profiles [20] [23] [27]. Copper-catalyzed azide-alkyne cycloaddition represents the most widely employed transformation, proceeding with terminal alkynes to form stable 1,2,3-triazole linkages [20] [28]. This reaction exhibits second-order rate constants ranging from 10 to 100 M⁻¹s⁻¹ under copper catalysis, providing rapid and efficient bioconjugation [27] [30].

Strain-promoted azide-alkyne cycloaddition offers a copper-free alternative utilizing cyclooctyne derivatives such as dibenzocyclooctyne and bicyclononyne [20] [27] [28]. While exhibiting reduced reaction rates of 0.01 to 1.0 M⁻¹s⁻¹, this approach eliminates potential copper toxicity concerns in biological systems [23] [32]. The reaction proceeds through a concerted [3+2] cycloaddition mechanism, yielding regioisomeric triazole products [27] [28].

Staudinger ligation provides an additional transformation pathway, where the azide reacts with phosphines to generate iminophosphorane intermediates [20] [23]. This reaction exhibits rate constants between 0.1 and 10 M⁻¹s⁻¹ and offers unique selectivity profiles compared to cycloaddition approaches [20] [24].

The aminooxy functional group demonstrates exceptional reactivity toward carbonyl-containing molecules through oxime and hydroxylamine formation [21] [22] [24]. Reaction with aldehydes and ketones proceeds through nucleophilic addition followed by water elimination, forming stable oxime linkages [21] [30]. Aniline catalysis significantly accelerates this transformation, achieving rate constants between 1 and 100 M⁻¹s⁻¹ under optimized conditions [21] [24] [30].

Alternative aminooxy chemistry involves reductive conditions, where aldehydes undergo oxime formation followed by in situ reduction to generate hydroxylamine linkages [1] [7] [22]. This approach provides enhanced stability under acidic conditions while maintaining bioorthogonal selectivity [22] [24].

The polyethylene glycol spacer contributes to overall reactivity by enhancing aqueous solubility and providing conformational flexibility [1] [8] [26]. This structural feature prevents intramolecular interactions between the terminal functional groups while optimizing accessibility for bioconjugation partners [26] [29].

Functional GroupReaction TypeReaction PartnerProductRate Constant (M⁻¹s⁻¹)
Azide (-N₃)CuAAC (Click Chemistry)Terminal alkynes1,2,3-Triazole10-100 (Cu catalyzed)
Azide (-N₃)SPAAC (Strain-promoted)Cyclooctynes (DBCO, BCN)1,2,3-Triazole0.01-1.0
Azide (-N₃)Staudinger LigationPhosphinesIminophosphorane0.1-10
Aminooxy (-ONH₂)Oxime FormationAldehydes/KetonesOxime linkage1-100 (aniline catalyzed)
Aminooxy (-ONH₂)Hydroxylamine FormationAldehydes + reductantHydroxylamine linkage0.1-1.0
Aminooxy (-ONH₂)Nucleophilic AdditionElectrophilesVarious adductsVariable
PEG chainSolubilization/StabilizationAqueous mediaEnhanced solubilityN/A

Structure-Activity Relationships in Bioconjugation Applications

The structure-activity relationships of aminooxy-PEG1-azide in bioconjugation applications reflect the synergistic effects of its dual functional groups and polyethylene glycol spacer architecture [8] [25] [26]. The single ethylene glycol unit provides optimal spacing between reactive termini while maintaining molecular compactness essential for efficient bioconjugation [1] [8] [29].

The aminooxy moiety's enhanced nucleophilicity, derived from the alpha effect of the adjacent oxygen atom, enables selective reactivity toward aldehydes and ketones in complex biological environments [21] [24] [30]. This selectivity proves particularly valuable in protein modification applications where competing nucleophiles such as lysine residues are present [22] [25] [28]. The oxime linkages formed demonstrate superior hydrolytic stability compared to conventional imine bonds, ensuring long-term conjugate integrity [21] [24].

Azide functionality provides exceptional bioorthogonality due to its absence in natural biological systems and selective reactivity profile [20] [23] [27]. The linear azide geometry enables efficient approach of cycloalkyne partners while minimizing steric hindrance from surrounding biomolecular structures [27] [28]. Click chemistry transformations proceed with high efficiency even in complex biological media, demonstrating the robust nature of azide-alkyne cycloadditions [20] [30].

The polyethylene glycol spacer significantly influences bioconjugation outcomes through multiple mechanisms [25] [26] [29]. Hydration shell formation around the polyethylene glycol chain reduces nonspecific protein interactions while enhancing circulation times of bioconjugates [26] [29]. The flexible nature of the polyethylene glycol backbone allows conformational adaptation to optimize binding geometries between conjugated partners [25] [26].

Positioning of polyethylene glycol within the molecular framework affects conjugate pharmacokinetics and biodistribution patterns [25] [29]. External placement of polyethylene glycol relative to the biomolecule provides enhanced nuclease protection and increased intracellular stability [25]. Internal positioning offers reduced hydrodynamic radius while maintaining beneficial solubility properties [26] [29].

The bifunctional nature of aminooxy-PEG1-azide enables heterobifunctional conjugation strategies, allowing simultaneous attachment of different molecular entities [24] [25]. This capability proves essential for preparing complex bioconjugates such as antibody-drug conjugates and targeted delivery systems [25] [28]. The orthogonal reactivity of aminooxy and azide groups permits sequential conjugation reactions without cross-reactivity concerns [20] [24] [30].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Exact Mass

146.0804

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Grover GN, Lee J, Matsumoto NM, Maynard HD. Aminooxy and Pyridyl Disulfide Telechelic Poly(Polyethylene Glycol Acrylate) by RAFT Polymerization. Macromolecules. 2012 Jun 26;45(12):4858-4965. PubMed PMID: 24648600; PubMed Central PMCID: PMC3956054.
2: Boehnke N, Cam C, Bat E, Segura T, Maynard HD. Imine Hydrogels with Tunable Degradability for Tissue Engineering. Biomacromolecules. 2015 Jul 13;16(7):2101-8. doi: 10.1021/acs.biomac.5b00519. Epub 2015 Jul 1. PubMed PMID: 26061010; PubMed Central PMCID: PMC4583069.
3: Carberry P, Carpenter AP, Kung HF. Fluoride-18 radiolabeling of peptides bearing an aminooxy functional group to a prosthetic ligand via an oxime bond. Bioorg Med Chem Lett. 2011 Dec 1;21(23):6992-5. doi: 10.1016/j.bmcl.2011.09.124. Epub 2011 Oct 5. PubMed PMID: 22024031; PubMed Central PMCID: PMC3229035.
4: Mancini RJ, Paluck SJ, Bat E, Maynard HD. Encapsulated Hydrogels by E-beam Lithography and Their Use in Enzyme Cascade Reactions. Langmuir. 2016 Apr 26;32(16):4043-51. doi: 10.1021/acs.langmuir.6b00560. Epub 2016 Apr 14. PubMed PMID: 27078573; PubMed Central PMCID: PMC4852853.
5: Jin Y, Song L, Su Y, Zhu L, Pang Y, Qiu F, Tong G, Yan D, Zhu B, Zhu X. Oxime linkage: a robust tool for the design of pH-sensitive polymeric drug carriers. Biomacromolecules. 2011 Oct 10;12(10):3460-8. doi: 10.1021/bm200956u. Epub 2011 Sep 7. PubMed PMID: 21863891.
6: Rashidian M, Kumarapperuma SC, Gabrielse K, Fegan A, Wagner CR, Distefano MD. Simultaneous dual protein labeling using a triorthogonal reagent. J Am Chem Soc. 2013 Nov 6;135(44):16388-96. doi: 10.1021/ja403813b. Epub 2013 Oct 17. PubMed PMID: 24134212; PubMed Central PMCID: PMC3873327.
7: Hardy JG, Lin P, Schmidt CE. Biodegradable hydrogels composed of oxime crosslinked poly(ethylene glycol), hyaluronic acid and collagen: a tunable platform for soft tissue engineering. J Biomater Sci Polym Ed. 2015;26(3):143-61. doi: 10.1080/09205063.2014.975393. PubMed PMID: 25555089.

Explore Compound Types